molecular formula C22H17N5O2 B2513002 [1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1325701-60-7

[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2513002
CAS No.: 1325701-60-7
M. Wt: 383.411
InChI Key: WYLWDXVAHKKEBP-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.411. The purity is usually 95%.
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Scientific Research Applications

Imaging in Parkinson's Disease

[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has been investigated in the context of Parkinson's disease. Specifically, a PET agent named [11C]HG-10-102-01, synthesized from related compounds, shows potential for imaging LRRK2 enzymes, which are implicated in Parkinson's disease. This research indicates the compound's utility in neurodegenerative disease diagnostics (Wang, Gao, Xu, & Zheng, 2017).

Drug Metabolism Studies

The compound has been used to study drug metabolism, particularly the metabolism of strained rings in pharmaceuticals. One study detailed the metabolism of AZD1979, a compound similar in structure, revealing insights into glutathione S-transferase–catalyzed reactions without prior bioactivation. This research is significant in understanding the metabolic pathways of similar complex molecules (Li et al., 2019).

Investigation of Physicochemical Properties

Compounds related to this compound have been studied for their physicochemical properties. For example, research on oxetane moieties, which are part of similar compounds like AZD1979, provides insights into how these structures can improve the properties and metabolic stability of drug candidates. This kind of research is vital for drug development and formulation (Li et al., 2016).

Synthesis and Characterization

The compound and its derivatives have been a subject of interest in synthetic chemistry. Studies focusing on their synthesis and characterization help in exploring their potential applications in various fields, including materials science and medicinal chemistry. For instance, research on novel pyrazole derivatives with similar structures explores their antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

(4-phenylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-22(17-9-7-16(8-10-17)15-5-2-1-3-6-15)27-13-18(14-27)21-25-20(26-29-21)19-23-11-4-12-24-19/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWDXVAHKKEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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